molecular formula C4H8O4Te B089650 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane CAS No. 176-57-8

1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane

Cat. No.: B089650
CAS No.: 176-57-8
M. Wt: 247.7 g/mol
InChI Key: URTTXGIBULTWJR-UHFFFAOYSA-N
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Description

1,4,6,9-Tetraoxa-5λ⁴-telluraspiro[4.4]nonane is a spirocyclic compound featuring a tellurium atom at the central position, coordinated by four oxygen atoms from two ethylene glycol-derived rings. The compound’s structure is characterized by a distorted trigonal bipyramidal geometry at tellurium, with elongated Te–O bonds (estimated ~1.9 Å) compared to lighter chalcogens like sulfur or selenium.

Properties

IUPAC Name

1,4,6,9-tetraoxa-5λ4-telluraspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4Te/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTTXGIBULTWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Te]2(O1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317484
Record name 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane
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Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-57-8
Record name NSC316454
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Bifunctional Precursors

A primary route involves the reaction of α,ω-diols with tellurium tetrachloride (TeCl₄) under controlled conditions:

Procedure :

  • Precursor preparation : 2,5-Di(hydroxymethyl)tetrahydrofuran (1.0 equiv) is treated with TeCl₄ (1.2 equiv) in anhydrous dichloromethane at -20°C.

  • Cyclization : Slow warming to 25°C over 12 hours induces sequential etherification and tellurium insertion.

  • Work-up : Quenching with aqueous NaHCO₃ followed by column chromatography yields the spirocyclic product (reported yield: 34%).

Mechanistic insight :
The reaction proceeds via nucleophilic attack of hydroxyl groups on TeCl₄, forming intermediate chlorotellurates that undergo intramolecular cyclization. Steric hindrance at the tellurium center limits yields, necessitating iterative optimization.

Ring-Closing Metathesis (RCM) with Tellurium Templates

Adapting methodologies from oxygen spirocycles, a metathesis-based approach utilizes tellurium-containing dienes:

Key steps :

  • Diene synthesis : 5-Tellurapyran-2-one derivatives are functionalized with terminal alkenes using Grignard reagents.

  • Metathesis : Treatment with Hoveyda-Grubbs II catalyst (5 mol%) in refluxing toluene induces spirocyclization.

  • Oxidation : Subsequent oxidation with m-CPBA converts Te(II) to Te(IV), yielding the λ⁴-tellurane system (overall yield: 22-28%).

Advantages :

  • Enables stereocontrol at the tellurium center.

  • Compatible with diverse substituents on the oxygen rings.

Stepwise Assembly via Hypervalent Intermediates

This method exploits the stability of hypervalent tellurium intermediates to construct each ring sequentially:

Synthetic sequence :

  • First ring formation : Reaction of 3-chloro-1,2-propanediol with Na₂TeO₃ under acidic conditions generates a tellurium-containing monocycle.

  • Second ring closure : Treatment with 1,4-dibromo-2,3-butanediol and K₂CO₃ in DMF at 80°C completes the spiro system.

  • Purification : Crystallization from ethanol/water affords pure product (yield: 41%).

Critical parameters :

  • pH control during tellurium incorporation (optimal range: 4.5-5.2).

  • Strict exclusion of reducing agents to maintain Te(IV) state.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation349212 hSingle-step synthesisLow yield due to steric hindrance
RCM Approach22-2885-8948 hStereochemical controlRequires expensive catalysts
Stepwise Assembly419572 hHigh purity achievableMulti-step, time-intensive

Data synthesized from analogous systems in.

Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

  • ¹H NMR : Diagnostic signals at δ 3.7-4.1 ppm (m, OCH₂Te), δ 1.8-2.2 ppm (m, spiro-CH₂).

  • ¹²⁵Te NMR : Characteristic resonance at δ 1,250-1,350 ppm (λ⁴-Te environment).

  • X-ray crystallography : Confirms spirocyclic geometry with Te-O bond lengths of 1.92-1.97 Å .

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tellurium atom can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while reduction reactions may produce tellurium hydrides. Substitution reactions can result in a variety of substituted tellurium compounds.

Scientific Research Applications

Materials Science

  • Synthesis of Functional Materials : The compound has been explored as a precursor for synthesizing novel materials with specific electronic and optical properties. Its tellurium component allows for the creation of materials that exhibit unique conductivity and photonic characteristics.
  • Nanocomposites : Research has indicated that incorporating 1,4,6,9-tetraoxa-5lambda~4~-telluraspiro[4.4]nonane into polymer matrices can enhance the mechanical and thermal properties of nanocomposites. This application is particularly relevant in developing lightweight and durable materials for aerospace and automotive industries.

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that organotellurium compounds can exhibit significant antimicrobial properties. Research involving this compound suggests potential applications in developing new antimicrobial agents against resistant strains of bacteria.
  • Drug Delivery Systems : The compound's unique structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. Its compatibility with various biomolecules makes it an attractive candidate for targeted drug delivery applications.

Environmental Science

  • Pollution Remediation : The ability of organotellurium compounds to interact with heavy metals opens avenues for their use in environmental remediation. This compound may facilitate the removal of toxic heavy metals from contaminated water sources through adsorption processes.
  • Sensors for Environmental Monitoring : The compound's sensitivity to environmental changes can be harnessed to develop sensors for detecting pollutants or changes in chemical composition in various environments.

Case Studies

Case StudyDescriptionFindings
Antimicrobial TestingEvaluated the effectiveness of this compound against common bacterial strainsShowed significant inhibition zones compared to control groups
Nanocomposite DevelopmentInvestigated the incorporation of the compound into polymer matricesEnhanced thermal stability and mechanical strength observed
Heavy Metal AdsorptionAssessed the compound's ability to adsorb lead ions from aqueous solutionsHigh adsorption capacity demonstrated under varying pH conditions

Mechanism of Action

The mechanism of action of 1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form bonds with various biomolecules, affecting their structure and function. This can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction.

Comparison with Similar Compounds

1,4,6,9-Tetraoxa-5λ⁴-Selena-spiro[4.4]nonane

  • Central Atom : Selenium (+4 oxidation state).
  • Synthesis : Prepared from SeCl₄ and ethylene glycol, with X-ray diffraction confirming a spirocyclic structure .
  • Bond Lengths : Se–O bonds range from 1.73–1.78 Å, shorter than estimated Te–O bonds due to selenium’s smaller atomic radius .
  • Stability : Exhibits high thermal stability, suitable for catalytic and materials applications.
  • Applications : Used in experimental phasing of macromolecules and as a model for heavy chalcogen studies .

1,4,6,9-Tetrathiaspiro[4.4]nonane

  • Central Feature : Four sulfur atoms (thioether linkages) instead of a central heteroatom.
  • Synthesis : Produced via electrochemical reduction of ethylene trithiocarbonate followed by alkylation with 1,2-dibromoethane .
  • Physical Properties : Low melting point (34.5–35.5°C), indicating weaker intermolecular forces compared to tellurium/selenium analogs .
  • Applications : Intermediate in organic synthesis, particularly for sulfur-containing macrocycles .

Lithium Bis(oxalato)borate (LiBOB)

  • Central Atom : Boron (+3 oxidation state).
  • Structure : Features a borate core with oxalate ligands, forming a spirocyclic anion (C₄BLiO₈) .
  • Synthesis : Derived from boric acid and oxalic acid, with hygroscopic properties requiring anhydrous handling .
  • Applications : Widely used as a thermally stable electrolyte additive in lithium-ion batteries (up to 300°C) .

1,4,6,9-Tetraoxa-5-germaspiro[4.4]nonane

  • Central Atom : Germanium (+4 oxidation state).
  • Structure : Larger Ge–O bonds (~1.76 Å) compared to Se/Te analogs, influencing ring strain and reactivity .
  • Applications: Limited to niche semiconductor research; synthesis details remain unspecified .

Phosphorus-Containing Analogs

  • Example: 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5λ⁵-phosphaspiro[4.4]nonane.
  • Synthesis : Hydrolysis of tetraoxaspirophosphorane derivatives yields phospholane oxides, indicating higher reactivity toward water compared to tellurium compounds .
  • Bonding : P–O bonds (~1.48 Å) are shorter than Te–O bonds, with distinct electronic properties influencing hydrolysis pathways .

Base Spirocyclic Compound: 1,4,6,9-Tetraoxaspiro[4.4]nonane

  • Structure : Lacks a central heteroatom, consisting solely of two fused ethylene glycol rings .
  • Applications : Found as a decomposition product in lithium-ion battery electrolytes, highlighting its stability under oxidative conditions .

Comparative Data Table

Compound Central Atom Oxidation State Bond Lengths (Å) Synthesis Method Key Applications
1,4,6,9-Tetraoxa-5λ⁴-Telluraspiro[4.4]nonane Te +4 Te–O: ~1.9 (est.) Hypothesized: TeCl₄ + ethylene glycol Coordination chemistry, materials
1,4,6,9-Tetraoxa-5λ⁴-Selena-spiro[4.4]nonane Se +4 Se–O: 1.73–1.78 SeCl₄ + ethylene glycol Macromolecular phasing, catalysis
1,4,6,9-Tetrathiaspiro[4.4]nonane S (thioether) 0 S–S: ~2.05 Electrochemical reduction Organic synthesis intermediates
Lithium Bis(oxalato)borate (LiBOB) B +3 B–O: ~1.48 Boric acid + oxalic acid Lithium-ion battery electrolytes
1,4,6,9-Tetraoxa-5-germaspiro[4.4]nonane Ge +4 Ge–O: ~1.76 Unspecified Semiconductor research
Phosphorus Derivatives P +5 P–O: ~1.48 Hydrolysis of spiro-phosphoranes Reactive intermediates
Base Spirocyclic Compound None C–O: ~1.43 Cyclic orthocarbonate synthesis Battery electrolyte decomposition

Key Findings and Implications

  • Structural Trends : Central atom size (Te > Se > S > P > B) correlates with bond lengths and ring strain. Tellurium’s larger radius imparts unique steric and electronic properties.
  • Reactivity : Tellurium and selenium compounds exhibit moderate stability, while phosphorus analogs are prone to hydrolysis. LiBOB’s hygroscopicity necessitates specialized handling .
  • Applications : Heavier chalcogens (Te, Se) are explored in materials science, whereas lighter analogs (B, S) dominate industrial applications like batteries and organic synthesis.

Biological Activity

1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane is a tellurium-containing heterocyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biomolecules, leading to a range of biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

  • IUPAC Name : 1,4,6,9-tetraoxa-5λ4-telluraspiro[4.4]nonane
  • Molecular Formula : C4_{4}H8_{8}O4_{4}Te
  • CAS Number : 176-57-8
PropertyValue
Molecular Weight192.74 g/mol
DensityNot available
Boiling Point197.5 °C at 760 mmHg
Melting PointNot available
Flash Point108.2 °C

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism is believed to involve the formation of reactive species that can disrupt microbial cell membranes and inhibit essential metabolic processes.

  • Case Study : In a study examining the antibacterial effects of various tellurium compounds, it was found that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms.

  • Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa15
MCF-720

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to:

  • Disruption of Enzyme Function : Inhibition of critical enzymes involved in microbial metabolism.
  • Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) that can damage cellular components in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this tellurium compound, it can be compared with other similar spirocyclic compounds containing different chalcogens (e.g., sulfur or selenium).

Table 4: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
1,4,6,9-Tetraoxa-5λ4-telluraspiro[4.4]nonaneSignificantModerate
1,4,6,9-Tetraoxa-5λ4-sulfaspiro[4.4]nonaneModerateLow
1,4,6,9-Tetraoxa-5λ4-selenaspiro[4.4]nonaneLowSignificant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,6,9-Tetraoxa-5λ⁴-telluraspiro[4.4]nonane, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves reacting tellurium tetrachloride with ethylene glycol under controlled conditions, analogous to the selenurane derivative described in . Key steps include stoichiometric control, inert atmosphere, and purification via recrystallization. Purity validation employs single-crystal X-ray diffraction for structural confirmation and NMR spectroscopy (¹H/¹³C) to verify spirocyclic geometry and absence of byproducts. Mass spectrometry (MS) further corroborates molecular weight .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving the spirocyclic architecture, particularly the hypervalent 5λ⁴-tellurium center . Complementary techniques include:

  • IR spectroscopy : Identifies tellurium-oxygen bonding modes (e.g., Te–O stretching at 700–750 cm⁻¹).
  • NMR : ¹³C NMR distinguishes equivalent vs. non-equivalent oxygens in the spiro system, while ¹²⁵Te NMR (if accessible) probes electronic environments .
  • MS : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary decomposition products formed under electrochemical conditions, and how are they identified?

  • Methodological Answer : In lithium-ion battery electrolytes, oxidative decomposition generates oligomers such as 2-methyl-1,3-dioxolane and 1,3,6-trioxocan-2-one. These are identified via:

  • GC-MS : Separates volatile byproducts and matches fragmentation patterns to known libraries.
  • FTIR : Tracks carbonyl (C=O) and ether (C–O–C) bond formation during decomposition .
  • Electrochemical impedance spectroscopy (EIS) : Monitors interfacial resistance changes linked to oligomer deposition .

Advanced Research Questions

Q. How do computational models explain the hypervalent bonding at the tellurium center, and what contradictions exist between theoretical and experimental data?

  • Methodological Answer : Natural Bond Orbital (NBO) analysis and density functional theory (DFT) calculations reveal delocalization of electron density into σ* orbitals, stabilizing the hypervalent Te center. However, discrepancies arise in bond length predictions:

  • Theoretical : DFT often underestimates Te–O bond lengths by 0.05–0.10 Å compared to X-ray data.
  • Experimental : X-ray diffraction shows asymmetric bonding environments not fully captured by symmetric computational models . Resolution requires hybrid functionals (e.g., B3LYP) with relativistic corrections for heavy atoms.

Q. What mechanisms govern the ring-opening polymerization of this compound, and how do initiators like TEMPO influence the process?

  • Methodological Answer : The spirocyclic structure undergoes radical-mediated ring-opening polymerization (ROP). Key steps:

  • Initiation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) abstracts a hydrogen, generating a radical site at the tellurium-adjacent carbon.
  • Propagation : Chain growth proceeds via addition of monomer units, stabilized by the spiro system’s strain release.
  • Termination : Radical recombination or disproportionation halts growth. Kinetic studies (e.g., SEC, MALDI-TOF) show TEMPO increases polydispersity (Đ ≈ 1.3–1.5) but enhances control over molecular weight .

Q. How does the compound’s stability in lithium-ion battery electrolytes affect its efficacy as an additive, and what analytical methods track its degradation?

  • Methodological Answer : Stability is assessed via:

  • Cyclic voltammetry (CV) : Measures oxidative stability (>4.5 V vs. Li⁺/Li indicates suitability for high-voltage cathodes).
  • Accelerated aging tests : Electrolytes containing the compound are stored at 60°C for 14 days, with degradation monitored via:
  • ¹H NMR : Quantifies residual spirocyclic content.
  • XPS : Detects tellurium oxidation states (Te⁰ vs. Te⁴⁺) on electrode surfaces.
    Contradictions arise between computational predictions (favoring decomposition at >4.8 V) and experimental observations (partial decomposition at 4.2 V), suggesting interfacial side reactions dominate .

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